[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol
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Overview
Description
“[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H16FNO . It is related to the piperidine class of compounds, which are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a fluorine atom attached to the phenyl group .Scientific Research Applications
Antitubercular Activities
- A study conducted by Bisht et al. (2010) synthesized a series of cyclopropyl methanones and methanols, including a derivative of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol. This compound showed significant antitubercular activity in vitro and was also effective against multi-drug-resistant strains.
Anticancer and Antileukemic Activity
- The study by Vinaya et al. (2011) explored derivatives of this compound for their anticancer properties. They found that certain derivatives exhibited significant antiproliferative activity against human leukemia cells.
Analgesic Applications
- Research by Colpaert et al. (2004) showed that a high-efficacy 5-HT1A receptor agonist, structurally related to this compound, provided long-term analgesia in rodent models of chronic pain and allodynia following spinal cord injury.
Fluorescent Logic Gates
- A study by Gauci and Magri (2022) involved the synthesis of compounds with a piperazine receptor and an aryl group, similar to this compound. These compounds functioned as fluorescent logic gates, useful for probing cellular membranes and protein interfaces.
Receptor Agonists and Imaging Tracers
- Further research includes the development of receptor agonists for therapeutic purposes and the synthesis of compounds for imaging studies. Studies such as those by Blanckaert et al. (2005) and Fu et al. (2002) illustrate the use of related compounds in medical imaging and receptor studies.
Future Directions
Piperidine derivatives, including “[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol”, continue to be an area of interest in drug discovery due to their wide range of therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The compound “[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol” contains a piperidine ring, which is a common feature in many biologically active compounds . Piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Without specific studies on “this compound”, it’s difficult to determine its exact mode of action. Compounds with a piperidine moiety generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets and pathways .
Properties
IUPAC Name |
(3-fluoro-4-piperidin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWZGIZXEBPUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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